molecular formula C10H15NO B1527101 2-(tert-Butoxy)-4-methylpyridine CAS No. 57883-15-5

2-(tert-Butoxy)-4-methylpyridine

Cat. No.: B1527101
CAS No.: 57883-15-5
M. Wt: 165.23 g/mol
InChI Key: JXHLMXJCENWTKD-UHFFFAOYSA-N
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Description

“2-(tert-Butoxy)-4-methylpyridine” is a chemical compound with the molecular weight of 151.21 . It is a clear liquid and its color ranges from colorless to slightly pale yellow .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the Boc group attached to the nitrogen of the amino acid. This structure is crucial for its role as a protecting group, as it can be removed under specific conditions without affecting the rest of the molecule.


Chemical Reactions Analysis

The tert-butoxy radicals formed from di-tert-butyl peroxide (4) or 2,2-di-tert-butyl­per­oxy­butane 18,20–23 (5) are effective at this type of hydrogen-atom abstraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the Boc group. The protection of the amino group by the Boc moiety renders the compound more stable and less reactive towards unwanted side reactions during peptide synthesis.

Scientific Research Applications

Dye-Sensitized Solar Cells

Addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance. This improvement is attributed to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime, effectively reducing recombination of electrons with triiodide in the electrolyte. This mechanism underscores the compound's role in modifying surface charge and blocking recombination pathways, showcasing its importance in optimizing solar cell efficiency (Boschloo, Häggman, & Hagfeldt, 2006).

Synthesis and Characterization of Complexes

The synthesis and absorption spectrum, redox behavior, and luminescence properties of a new homoleptic ruthenium(II) complex, highlighting its potential as a dye for dye-sensitized solar cells (DSSCs), reflect the versatility of pyridine derivatives in creating components for solar energy applications. This work emphasizes the role of such compounds in enhancing the photophysical and redox properties of complexes, which is crucial for their application in DSSCs and other photovoltaic devices (2012).

Catalysis and Coordination Chemistry

Terpyridines and their transition metal complexes find applications across a range of reactions, from artificial photosynthesis (water splitting) to biochemical transformations and polymerization reactions. The coordination compounds of terpyridine ligands are crucial in materials science, biomedical chemistry, and organometallic catalysis, showcasing the broad utility of pyridine derivatives in facilitating diverse chemical processes (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

The safety information for “2-(tert-Butoxy)-4-methylpyridine” includes hazard statements such as H302, H315, H320, H335, and precautionary statements like P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for “2-(tert-Butoxy)-4-methylpyridine” could involve its use in the synthesis of a variety of organic compounds using flow microreactor systems, which is more efficient, versatile, and sustainable compared to the batch .

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHLMXJCENWTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718248
Record name 2-tert-Butoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57883-15-5
Record name 2-tert-Butoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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